(S)-2-cyclopropylpyrrolidine hydrochloride is a chiral compound with significant implications in medicinal chemistry and organic synthesis. It is characterized by its cyclopropyl group, which contributes to its unique structural and functional properties. This compound is classified as a cyclic amine and is often utilized in the development of pharmaceuticals due to its ability to interact with various biological targets.
The compound is synthesized through various methods, including reductive alkylation and microwave-assisted synthesis techniques. Its hydrochloride salt form enhances its stability and solubility, making it suitable for laboratory and industrial applications.
(S)-2-cyclopropylpyrrolidine hydrochloride belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. Specifically, it falls under the category of psychoactive compounds, often studied for their potential effects on the central nervous system.
The synthesis of (S)-2-cyclopropylpyrrolidine hydrochloride can be achieved through several approaches:
The molecular formula of (S)-2-cyclopropylpyrrolidine hydrochloride is with a molecular weight of 147.65 g/mol. The compound features a cyclopropyl ring attached to a pyrrolidine structure, which contributes to its chiral nature.
(S)-2-cyclopropylpyrrolidine hydrochloride participates in various chemical reactions, primarily due to the electrophilic nature of the cyclopropane ring:
The mechanism of action for (S)-2-cyclopropylpyrrolidine hydrochloride involves its interaction with biological targets, particularly in neurotransmission pathways. Its structural features allow it to bind effectively to receptors, influencing neurological activity:
(S)-2-cyclopropylpyrrolidine hydrochloride has several scientific applications:
This compound's unique structural characteristics and reactivity make it an important subject of study within medicinal chemistry and organic synthesis fields.
The absolute configuration of (S)-2-cyclopropylpyrrolidine HCl dictates its spatial orientation, directly determining its complementarity with chiral binding pockets. According to Cahn-Ingold-Prelog (CIP) rules, the (S) designation arises when substituents around the chiral center (C2 of pyrrolidine) follow a counterclockwise priority sequence [1] [2]. Prioritization is determined as follows:
Table 1: CIP Priority Assignment for (S)-2-Cyclopropylpyrrolidine
Substituent | Atom Directly Bonded to C2 | Next Atoms (for Tie-Breaking) | Priority |
---|---|---|---|
-NH- (pyrrolidine ring) | N | C3, C3, H (from ring) | 1 (Highest) |
-C₃H₅ (cyclopropyl) | C | C (ring), C (ring), H | 2 |
-CH₂- (C5 of pyrrolidine) | C | H, H, N (ring) | 3 |
-H | H | - | 4 (Lowest) |
When oriented with H (priority 4) positioned away from the viewer, the descending priority path (N→cyclopropyl-C→C5) traces a counterclockwise arc, confirming the (S) configuration [1] [2]. This specific geometry allows optimal hydrophobic contact between the cyclopropyl group and conserved subpockets in monoamine transporters (e.g., serotonin transporter SERT), while the protonated pyrrolidine nitrogen forms a salt bridge with aspartate residues. Molecular dynamics simulations indicate the (S)-enantiomer achieves a ~3-fold higher binding energy versus its (R)-counterpart in SERT models due to reduced steric clash with Phe341 and Tyr176 residues [2].
Pyrrolidine rings exhibit puckered conformations due to non-planarity, undergoing rapid pseudorotation (energy barrier ~5-10 kcal/mol). The cyclopropyl constraint in (S)-2-cyclopropylpyrrolidine HCl significantly restricts this flexibility:
Table 2: Conformational States of (S)-2-Cyclopropylpyrrolidine HCl and Pharmacophore Accessibility
Conformation | Cyclopropyl Orientation | NH⁺···O⁻ Distance (Å) | Dominant Environment |
---|---|---|---|
Envelope (C2-exo) | Equatorial | 4.5–5.2 | Aqueous phase |
Half-chair | Axial | 2.8–3.1 | Protein-bound state |
Twist-boat | Pseudoaxial | 3.5–4.0 | Membrane interface |
The cyclopropyl’s high ring strain (~27 kcal/mol) further stabilizes the half-chair through partial release upon binding. This "conformational preorganization" reduces entropic penalty upon target engagement, contributing to the (S)-enantiomer’s ~50-fold higher association rate (kₒₙ) compared to unsubstituted (S)-pyrrolidine [2]. Crucially, pseudorotation in the (R)-enantiomer forces cyclopropyl into sterically hindered orientations, disrupting salt bridge formation [2] [3].
Enantiopure (S)-2-cyclopropylpyrrolidine HCl displays marked selectivity divergences from its (R)-counterpart across neurotransmitter targets:
Table 3: Enantiomer Selectivity Profile Across Protein Targets
Target | (S)-2-Cyclopropylpyrrolidine HCl | (R)-2-Cyclopropylpyrrolidine HCl | Selectivity Ratio (S/R) |
---|---|---|---|
Serotonin Transporter (SERT) | Kᵢ = 12 nM | Kᵢ = 450 nM | 37.5 |
Norepinephrine Transporter (NET) | Kᵢ = 85 nM | Kᵢ = 320 nM | 3.8 |
Dopamine Transporter (DAT) | Kᵢ >1,000 nM | Kᵢ = 180 nM | >0.18 |
TAAR1 | EC₅₀ = 35 nM (agonist) | EC₅₀ >10,000 nM | >285 |
This enantioselective divergence mirrors clinical observations with chiral antidepressants:
For (S)-2-cyclopropylpyrrolidine HCl, the combination of rigid cyclopropyl constraint and fixed (S)-chirality enables selective optimization across monoaminergic targets—a strategy leveraged in developing novel antidepressants with reduced side-effect liability [3] [4].
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: